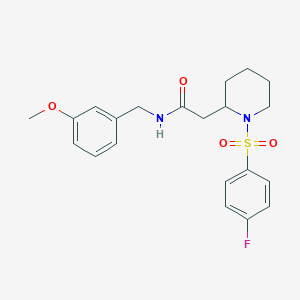

2-(1-((4-氟苯基)磺酰基)哌啶-2-基)-N-(3-甲氧基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

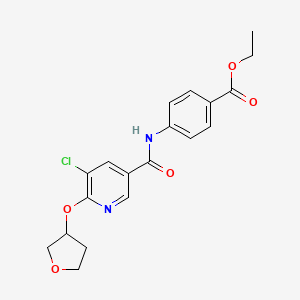

The compound "2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an amine. The compound appears to be a complex molecule with potential biological activities, given its structural features that include a piperidine ring, a sulfonyl group, and an acetamide moiety.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines, followed by further functionalization. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with various electrophiles . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps leading to the target compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a piperidine ring, which is a common feature in many biologically active compounds, suggests that the compound may interact with biological targets such as enzymes or receptors. The fluorophenyl group may contribute to the binding affinity and selectivity of the compound, while the methoxybenzyl moiety could influence its pharmacokinetic properties .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including cycloaddition reactions, which are useful for constructing complex molecular architectures. For example, an enantioselective [4 + 2] cycloaddition reaction of cyclic N-sulfonylimines with enones or ynones has been reported to yield sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity . These reactions are typically promoted by chiral amines and acids, indicating that the compound may also be amenable to similar synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of a sulfonyl group typically increases the compound's polarity, which can affect its solubility and distribution within biological systems. The piperidine ring can exist in different conformations, which may impact the compound's ability to interact with biological targets. The spectral data, such as IR, EIMS, and NMR, are essential for confirming the structure of synthesized compounds . The biological activities of these compounds, such as their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, are indicative of their potential therapeutic applications .

科学研究应用

合成和化学性质

化学化合物2-(1-((4-氟苯基)磺酰基)哌啶-2-基)-N-(3-甲氧基苄基)乙酰胺参与化学和制药科学中的各种合成过程和应用。其衍生物和相关化合物已被探索其在合成复杂分子中的潜力,展示了该化合物在化学合成中的多功能性。例如,2-[(4-氟苯基)磺酰基]乙氧基羰基(Fsec)基团,一种相关的磺酰基实体,已被设计和合成,用于保护碳水化合物化学中的羟基。该基团在酸性条件下显示出稳定性,在温和碱性条件下可裂解,表明其在合成过程中保护敏感官能团的效用 (Spjut, Qian, & Elofsson, 2010).

酶抑制活性

化学结构的衍生物已被合成并对其酶抑制活性进行了评估,展示了其潜在的药用应用。一项研究合成了N-(取代)-5-(1-(4-甲氧基苯基磺酰基)哌啶-4-基)-4H-1,2,4-三唑-3-基硫代)乙酰胺,并评估了它们对牛碳酸酐酶(bCA-II)、乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)等酶的抑制潜力。特别是化合物8g表现出良好的活性,表明此类化合物的治疗潜力 (Virk et al., 2018).

抗菌潜力

还研究了带有氮杂环和1,3,4-恶二唑杂环核的乙酰胺衍生物的抗菌潜力。这些化合物,包括由哌啶-4-羧酸乙酯合成的衍生物,针对各种细菌菌株进行了评估,显示出中等抑制效果。这项研究表明该化合物在开发新的抗菌剂中的作用 (Iqbal et al., 2017).

抗菌和抗癌应用

进一步的研究探索了相关哌啶衍生物的合成,用于抗菌和潜在的抗癌应用。例如,已经合成了新的吡啶衍生物,并发现它们具有相当大的抗菌活性。这说明了该化合物的骨架在生成具有显着生物活性的分子方面的适应性 (Patel & Agravat, 2009).

化学修饰和膜渗透性

已经研究了涉及氨基反应试剂的化学修饰,以了解它们对人红细胞中阴离子和阳离子渗透性的影响。此类研究表明该化合物在研究生物膜行为中的效用,以及在设计具有优化渗透率的药物分子中的潜力 (Knauf & Rothstein, 1971).

属性

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-28-19-7-4-5-16(13-19)15-23-21(25)14-18-6-2-3-12-24(18)29(26,27)20-10-8-17(22)9-11-20/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUORZWZTPGSNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)

![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)

![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)

![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)